6-nitro-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 6-nitro-1H-indole-3-carbaldehyde involves nucleophilic substitution reactions that enable the preparation of 2,3,6-trisubstituted indole derivatives. This process is applicable for the creation of novel pyrimido[1,2-a]indole derivatives, showcasing the compound's versatility as an electrophile (Yamada et al., 2009). Gold(I)-catalyzed cycloisomerization has also been reported as a method to prepare related indole-2-carbaldehydes, highlighting an operationally simple approach that yields products efficiently (Kothandaraman et al., 2011).
Molecular Structure Analysis
The molecular structure of 6-nitro-1H-indole-3-carbaldehyde and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the structure of 1-vinyl-1H-indole-3-carbaldehyde, a related compound, demonstrates the planarity of the indole system and the importance of hydrogen bonds and π-π interactions in stabilizing its molecular structure (Selvanayagam et al., 2008).
Chemical Reactions and Properties
6-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions that illustrate its reactivity and functional versatility. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, which enable the synthesis of a wide range of indole derivatives with potential applications in different fields. For example, its reactions with electrophilic alkenes/alkynes have been studied, revealing pathways to synthesize nitrones and γ-carbolines (Malamidou-Xenikaki et al., 1997).
Physical Properties Analysis
The physical properties of 6-nitro-1H-indole-3-carbaldehyde and its derivatives, such as solubility, melting point, and stability, are crucial for their application in synthesis and industrial processes. While specific data on these properties are less frequently reported, they can be inferred from the compound's structural features, such as the presence of nitro and aldehyde groups, which affect its reactivity and solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of 6-nitro-1H-indole-3-carbaldehyde, including its acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The nitro group introduces electron-withdrawing characteristics, enhancing the electrophilicity of the carbonyl carbon, while the indole moiety offers nucleophilic sites for reactions. These properties facilitate its use in synthesizing complex molecules through selective reactions (Cacchi & Fabrizi, 2005).
Scientific Research Applications
Synthesis of Trisubstituted Indoles
1-Methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile in reactions with various nucleophiles, producing 2,3,6-trisubstituted indole derivatives. This method is useful for creating novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Gold-Catalyzed Cycloisomerizations
A method using gold(I)-catalyzed cycloisomerization produces 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process is efficient and applicable to a wide range of substrates, resulting in good yields (Kothandaraman et al., 2011).
Oxidative Coupling Reactions
Indole derivatives with a free position 3 can be converted into corresponding 3-nitro-derivatives using benzoyl nitrate. This process also yields various other nitro-indole derivatives under certain conditions (Berti et al., 1968).
Synthesis of Indazole Derivatives
1H-Indazole-3-carbaldehyde can be obtained through the ring opening of indole under acidic conditions, followed by diazotization and cyclization. This method is noted for its simplicity and suitability for industrial production (Ping, 2012).
Synthesis of Functional Derivatives
Sequential reaction of indole-3-carbaldehyde with certain compounds leads to the formation of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine (Dotsenko et al., 2018).
Antiproliferative Activity
New heterocyclic compounds derived from 1H-indole-3-carbaldehyde have been synthesized and tested for their antiproliferative potency against human breast cancer and normal murine fibroblast cell lines. These compounds have shown significant in-vitro antiproliferative activity (Fawzy et al., 2018).
Safety And Hazards
Future Directions
Indole-3-carbaldehyde and its derivatives, including 6-nitro-1H-indole-3-carbaldehyde, have been the focus of many recent studies due to their role in the synthesis of biologically active structures . Future research will likely continue to explore the potential applications of these compounds in pharmaceutical chemistry .
properties
IUPAC Name |
6-nitro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-3-7(11(13)14)1-2-8(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFZSGBVGJNEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410168 | |
Record name | 6-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-1H-indole-3-carbaldehyde | |
CAS RN |
10553-13-6 | |
Record name | 6-Nitro-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10553-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80410168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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